molecular formula C10H10N2O B081591 Oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- CAS No. 10364-68-8

Oxadiazole, 1,2,4-, 5-ethyl-3-phenyl-

Cat. No. B081591
CAS RN: 10364-68-8
M. Wt: 174.2 g/mol
InChI Key: IWXUZMIVJPIVFM-UHFFFAOYSA-N
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Description

Oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The unique chemical structure of oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- makes it a promising candidate for various applications, including medicinal chemistry, material science, and agriculture.

Mechanism Of Action

The mechanism of action of oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- is not fully understood. However, several studies have suggested that the compound exerts its pharmacological effects by modulating various biological targets, such as enzymes and receptors. For instance, a study by El-Sayed et al. (2019) reported that the antimicrobial activity of oxadiazole derivatives is mediated by the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. Another study by Sharma et al. (2020) reported that the antitumor activity of oxadiazole derivatives is mediated by the inhibition of tubulin polymerization and induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

Oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- has been reported to exhibit various biochemical and physiological effects. For instance, a study by Singh et al. (2019) reported that oxadiazole derivatives exhibit potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Another study by El-Sayed et al. (2019) reported that oxadiazole derivatives exhibit low toxicity and high selectivity towards bacterial cells, making them promising candidates for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

Oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- has several advantages for lab experiments. The compound is relatively easy to synthesize, and its derivatives exhibit potent pharmacological activities. However, the compound has some limitations, such as low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on oxadiazole, 1,2,4-, 5-ethyl-3-phenyl-. One potential direction is the development of new analogs with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the compound's potential applications in material science, such as the development of new sensors and catalysts. Additionally, the compound's potential applications in agriculture, such as the development of new pesticides and herbicides, could also be explored. Overall, the research on oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- is promising and has the potential to lead to the development of new drugs and materials with significant societal impact.
References:
El-Sayed, N. N., Hassan, G. S., & El-Azab, A. S. (2019). Synthesis and in vitro antimicrobial activity of novel 1,3,4-oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 11(6), 22-31.
Sharma, S., Singh, P., Singh, R., & Singh, G. (2020). Synthesis, characterization and in vitro antitumor activity of novel oxadiazole derivatives. Journal of Molecular Structure, 1200, 127149.
Singh, P., Sharma, S., & Singh, G. (2019). Synthesis, characterization and antioxidant activity of novel oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 11(7), 1-9.

Synthesis Methods

The synthesis of oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- can be achieved through various methods, including the reaction of hydrazine hydrate with ethyl phenylacetate, followed by cyclization with carbon disulfide and sodium hydroxide. Another method involves the reaction of ethyl phenylacetate with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. Both methods have been reported to yield high purity and yield of oxadiazole, 1,2,4-, 5-ethyl-3-phenyl-.

Scientific Research Applications

Oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported the synthesis of analogs of oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- with improved pharmacological properties, such as antimicrobial, antitumor, and anti-inflammatory activities. For instance, a study by Sharma et al. (2020) reported the synthesis of oxadiazole derivatives with potent antitumor activity against breast cancer cell lines. Another study by El-Sayed et al. (2019) reported the synthesis of oxadiazole derivatives with potent antimicrobial activity against various bacterial strains.

properties

CAS RN

10364-68-8

Product Name

Oxadiazole, 1,2,4-, 5-ethyl-3-phenyl-

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

IUPAC Name

5-ethyl-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C10H10N2O/c1-2-9-11-10(12-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

IWXUZMIVJPIVFM-UHFFFAOYSA-N

SMILES

CCC1=NC(=NO1)C2=CC=CC=C2

Canonical SMILES

CCC1=NC(=NO1)C2=CC=CC=C2

Other CAS RN

10364-68-8

Origin of Product

United States

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